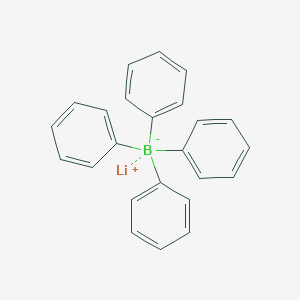

Lithium tetraphenylborate

Description

Properties

IUPAC Name |

lithium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.Li/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYODSBVKDFUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884755 | |

| Record name | Borate(1-), tetraphenyl-, lithium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Lithium tetraphenylborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14485-20-2 | |

| Record name | Lithium tetraphenylborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14485-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borate(1-), tetraphenyl-, lithium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014485202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetraphenyl-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetraphenyl-, lithium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium tetraphenylborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lithium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lithium tetraphenylborate (B1193919) (LiB(C₆H₅)₄). It includes detailed experimental protocols, tabulated quantitative data for easy reference, and a visual representation of the experimental workflow. This document is intended to serve as a core resource for researchers and professionals requiring a thorough understanding of this compound's preparation and analytical validation.

Introduction

Lithium tetraphenylborate is an organoboron salt that finds application in various chemical disciplines, including organometallic chemistry and electrochemistry. The tetraphenylborate anion, [B(C₆H₅)₄]⁻, is a bulky, weakly coordinating anion, which imparts useful properties to its salts, such as high solubility in organic solvents. While commercially available, often as a tris(1,2-dimethoxyethane) adduct, an in-house synthesis is frequently required for specific research applications demanding high purity or the unsolvated form. This guide details a reliable two-step synthesis route, beginning with the preparation of sodium tetraphenylborate, followed by an ion exchange to yield the desired lithium salt.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process:

-

Synthesis of Sodium Tetraphenylborate (NaB(C₆H₅)₄): This step involves the reaction of a phenyl Grignard reagent with sodium tetrafluoroborate (B81430).

-

Ion Exchange to this compound (LiB(C₆H₅)₄): The sodium salt is then converted to the lithium salt through an ion exchange reaction with a lithium halide.

Experimental Protocols

Step 1: Synthesis of Sodium Tetraphenylborate

This procedure is adapted from the well-established synthesis utilizing a Grignard reagent.[1]

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Sodium tetrafluoroborate (NaBF₄)

-

Iodine (crystal, as initiator)

-

Aqueous sodium carbonate solution

-

Acetonitrile

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether-hexane mixture

-

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine and a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium and wait for the reaction to initiate (indicated by a color change and gentle refluxing). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Sodium Tetrafluoroborate: Cool the Grignard reagent to 0 °C in an ice bath. Add sodium tetrafluoroborate powder in portions to the stirred Grignard solution. A white precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Isolation: Carefully quench the reaction by slowly adding an aqueous solution of sodium carbonate. The resulting mixture is then extracted with acetonitrile. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by precipitation from a diethyl ether-hexane mixture to yield sodium tetraphenylborate as a white powder.

-

Step 2: Synthesis of this compound via Ion Exchange

-

Materials:

-

Sodium tetraphenylborate (from Step 1)

-

Lithium chloride (LiCl)

-

Deionized water

-

-

Procedure:

-

Dissolution: Dissolve the synthesized sodium tetraphenylborate in acetone. In a separate container, prepare a concentrated aqueous solution of lithium chloride.

-

Ion Exchange: Slowly add the aqueous lithium chloride solution to the stirred acetone solution of sodium tetraphenylborate. A white precipitate of sodium chloride will form.

-

Isolation: Stir the mixture for one hour to ensure complete precipitation of sodium chloride. Filter the mixture to remove the precipitated NaCl.

-

Purification: The filtrate, containing this compound in acetone, is concentrated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., acetone/water or acetone/diethyl ether) to yield pure this compound as a white solid. The product should be dried under vacuum to remove all traces of solvent.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., acetone-d₆ or DMSO-d₆). Record the spectrum on a 300 or 400 MHz spectrometer. The spectrum should show multiplets in the aromatic region corresponding to the phenyl protons.

-

¹³C NMR: Using the same sample, record the ¹³C NMR spectrum. The spectrum will show signals in the aromatic region for the phenyl carbons.

-

¹¹B NMR: Record the ¹¹B NMR spectrum to confirm the boron environment. A single resonance is expected for the tetracoordinate boron atom. BF₃·OEt₂ can be used as an external standard.[2]

-

⁷Li NMR: Record the ⁷Li NMR spectrum to observe the lithium cation. The chemical shift can provide information about the ionic character and coordination environment of the lithium ion.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the FTIR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory. The spectrum should be recorded in the range of 4000-400 cm⁻¹. Look for characteristic peaks of the tetraphenylborate anion, such as C-H and C=C stretching and bending vibrations of the phenyl groups.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a suitable ionization technique, such as Electrospray Ionization (ESI). The spectrum is expected to show the tetraphenylborate anion [B(C₆H₅)₄]⁻ at m/z ≈ 319.

-

Characterization Workflow Diagram

Caption: Characterization workflow for this compound.

Quantitative Data

The following tables summarize the key quantitative data for sodium and this compound.

Table 1: Physical and Chemical Properties

| Property | Sodium Tetraphenylborate | This compound |

| Chemical Formula | NaB(C₆H₅)₄ | LiB(C₆H₅)₄ |

| Molecular Weight | 342.22 g/mol [1] | 326.18 g/mol [3] |

| Appearance | White crystalline solid[1] | White to off-white powder[4] |

| Melting Point | >300 °C[1] | Not available (decomposes) |

| Solubility in Water | 47 g/100 mL[1] | Appreciably soluble[5] |

Table 2: Spectroscopic Data

| Technique | Nucleus/Mode | Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | Aromatic C-H | ~7.0 - 7.6 ppm (multiplets) |

| ¹³C NMR | Aromatic C | ~120 - 140 ppm |

| ¹¹B NMR | B | ~ -6 to -8 ppm |

| ⁷Li NMR | Li | Dependent on solvent and concentration, typically around 0 ppm |

| FTIR | C-H stretch (aromatic) | ~3050 - 3000 cm⁻¹ |

| C=C stretch (aromatic) | ~1600 - 1450 cm⁻¹ | |

| B-C stretch | ~1150 - 1000 cm⁻¹ | |

| Mass Spec (ESI-) | [B(C₆H₅)₄]⁻ | m/z ≈ 319 |

Conclusion

This guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols, researchers can reliably produce and validate this important chemical compound for their specific applications. The provided data and workflows are intended to streamline the experimental process and ensure the quality and identity of the final product.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Lithium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of lithium tetraphenylborate (B1193919) (Li[B(C₆H₅)₄]), a compound of significant interest in organometallic chemistry, materials science, and as a bulky anion in various chemical applications. The following sections detail its structural features at both ambient and cryogenic temperatures, provide a thorough methodology for its crystal structure determination, and present key crystallographic data in a structured format.

Introduction

Lithium tetraphenylborate is an ionic compound consisting of a lithium cation (Li⁺) and a large, weakly coordinating tetraphenylborate anion ([B(C₆H₅)₄]⁻). The sheer size and rigidity of the anion impart unique properties to its salts, influencing their solubility, stability, and crystal packing. Understanding the precise three-dimensional arrangement of ions in the solid state is crucial for rationalizing its behavior and for its application in areas such as electrochemistry and as a precipitating agent. This document focuses on the definitive crystal structure analysis performed by Behrens, Hoffmann, and Olbrich, which elucidated the detailed solid-state architecture of this compound.[1][2]

Crystal Structure of this compound

The crystal structure of base-free this compound has been determined by single-crystal X-ray diffraction at both room temperature (293 K) and low temperature (150 K). The analysis reveals a polymeric structure in the solid state.

At both temperatures, the structure is characterized by polymeric columns formed by alternating lithium cations and tetraphenylborate anions.[1][2] The lithium ion is coordinated by four phenyl rings from two different tetraphenylborate anions in an η¹-fashion.[1][2] This coordination geometry results in a chain-like arrangement. These one-dimensional polymeric chains are then packed in a hexagonal arrangement, with each chain being surrounded by six others.[1][2]

The tetraphenylborate anion maintains its tetrahedral geometry, with the four phenyl rings arranged around the central boron atom. The primary intermolecular interactions governing the crystal packing are the electrostatic forces between the lithium cations and the tetraphenylborate anions, as well as van der Waals interactions between the phenyl rings of adjacent polymeric columns.

Data Presentation

The crystallographic data for this compound at both room temperature (293 K) and low temperature (150 K) are summarized below.

Crystal Data and Structure Refinement

| Parameter | Li[B(C₆H₅)₄] at 293 K | Li[B(C₆H₅)₄] at 150 K |

| Empirical Formula | C₂₄H₂₀BLi | C₂₄H₂₀BLi |

| Formula Weight | 326.18 | 326.18 |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I4₁/a | I4₁/a |

| a (Å) | 18.513(4) | 18.318(4) |

| b (Å) | 18.513(4) | 18.318(4) |

| c (Å) | 7.828(2) | 7.761(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 2686.1(10) | 2603.9(10) |

| Z | 8 | 8 |

| Density (calculated) (g/cm³) | 1.614 | 1.666 |

| Absorption Coefficient (mm⁻¹) | 0.078 | 0.080 |

| F(000) | 1376 | 1376 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.37 to 27.50 | 2.41 to 27.50 |

| Reflections collected | 13919 | 13498 |

| Independent reflections | 1540 [R(int) = 0.0444] | 1489 [R(int) = 0.0344] |

| Completeness to theta = 27.50° | 99.9 % | 100.0 % |

| Refinement method | Full-matrix least-squares on F² | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1540 / 0 / 115 | 1489 / 0 / 115 |

| Goodness-of-fit on F² | 1.050 | 1.058 |

| Final R indices [I>2sigma(I)] | R1 = 0.0435, wR2 = 0.1139 | R1 = 0.0360, wR2 = 0.0911 |

| R indices (all data) | R1 = 0.0526, wR2 = 0.1213 | R1 = 0.0411, wR2 = 0.0946 |

| Largest diff. peak and hole (e.Å⁻³) | 0.245 and -0.198 | 0.297 and -0.211 |

Selected Bond Lengths and Angles at 150 K

| Bond | Length (Å) | Angle | Degrees (°) |

| Li(1)-C(1) | 2.379(3) | C(1)-B(1)-C(7) | 108.23(11) |

| Li(1)-C(1A) | 2.379(3) | C(1)-B(1)-C(13) | 110.59(12) |

| Li(1)-C(7B) | 2.448(3) | C(7)-B(1)-C(13) | 108.51(12) |

| Li(1)-C(7C) | 2.448(3) | C(1)-B(1)-C(19) | 109.20(12) |

| B(1)-C(1) | 1.649(2) | C(7)-B(1)-C(19) | 110.61(12) |

| B(1)-C(7) | 1.645(2) | C(13)-B(1)-C(19) | 109.69(12) |

| B(1)-C(13) | 1.646(2) | ||

| B(1)-C(19) | 1.647(2) |

Symmetry transformations used to generate equivalent atoms.

Experimental Protocols

The determination of the crystal structure of this compound requires careful handling due to its potential sensitivity to air and moisture. The following protocol outlines the key steps from synthesis to structure refinement.

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained through the reaction of sodium tetraphenylborate with a lithium salt, such as lithium chloride, in an appropriate solvent.

-

Reaction Setup : In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), equimolar amounts of sodium tetraphenylborate and lithium chloride are dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF).

-

Precipitation : The reaction mixture is stirred at room temperature. Sodium chloride, being insoluble in THF, precipitates out of the solution.

-

Filtration : The precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

Crystallization : The filtrate, containing dissolved this compound, is concentrated by slow evaporation of the solvent. Alternatively, single crystals can be grown by layering a solution of the product with a less polar solvent (e.g., hexane) to induce slow crystallization. The vessel is then sealed and left undisturbed for several days to allow for the formation of well-defined crystals.

X-ray Data Collection and Processing

-

Crystal Mounting : A suitable single crystal is selected under a microscope in an inert, dry oil (e.g., perfluoropolyether oil) to prevent decomposition from atmospheric exposure. The crystal is then mounted on a cryoloop.

-

Diffractometer Setup : The mounted crystal is transferred to a diffractometer (e.g., a Bruker AXS SMART APEX diffractometer) equipped with a cryostat for low-temperature data collection (e.g., an Oxford Cryosystems Cryostream).

-

Data Collection : The diffractometer is typically equipped with a Mo Kα radiation source (λ = 0.71073 Å). Data is collected at the desired temperatures (e.g., 293 K and 150 K) using a series of ω and φ scans to cover a significant portion of the reciprocal space.

-

Data Processing : The raw diffraction data is processed using software such as SAINT for integration of the reflection intensities and SADABS for absorption correction.

Structure Solution and Refinement

-

Structure Solution : The crystal structure is solved using direct methods with software packages like SHELXS. This initial step provides the positions of the heavier atoms.

-

Structure Refinement : The structural model is then refined using full-matrix least-squares on F² with software such as SHELXL. In this iterative process, the atomic positions, and anisotropic displacement parameters for all non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Finalization : The final refinement includes the refinement of all atomic positions, anisotropic thermal parameters for non-hydrogen atoms, and an isotropic thermal parameter for hydrogen atoms. The quality of the final model is assessed by the R-factors, the goodness-of-fit, and the residual electron density map.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the crystal structure determination of an air-sensitive compound like this compound.

Conclusion

The crystal structure of this compound reveals a fascinating polymeric arrangement driven by the coordination of the small lithium cation by the phenyl rings of the bulky tetraphenylborate anions. The detailed structural data and the robust experimental protocol outlined in this guide provide a solid foundation for researchers and scientists working with this compound. This understanding is essential for its application in diverse fields, from the development of novel electrolytes to its use as a tool in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of lithium tetraphenylborate (B1193919). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide includes key data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application of lithium tetraphenylborate.

Core Physical and Chemical Properties

This compound, an organoboron compound, is a salt consisting of a lithium cation (Li⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻). It is often supplied as a tris(1,2-dimethoxyethane) adduct, which enhances its stability and handling properties.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound and its common adduct.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₀BLi | [1] |

| Molecular Weight | 326.17 g/mol | [1] |

| Appearance | White to off-white powder or crystalline powder | [2] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Data not readily available for the pure compound. The tris(1,2-dimethoxyethane) adduct is moisture sensitive. | [2] |

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₆H₅₀BLiO₆ | |

| Molecular Weight | 596.53 g/mol | |

| Appearance | White to off-white powder | [2] |

| Assay | ≥98.0% | |

| Sensitivity | Moisture Sensitive | [2] |

Table 2: Properties of this compound tris(1,2-dimethoxyethane) Adduct

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key applications of this compound.

Synthesis of this compound

This compound can be synthesized via a salt metathesis reaction between a soluble lithium salt and sodium tetraphenylborate.

Materials:

-

Sodium tetraphenylborate (NaB(C₆H₅)₄)

-

Lithium chloride (LiCl)

-

Deionized water

-

Diethyl ether

Procedure:

-

Prepare a saturated aqueous solution of sodium tetraphenylborate at room temperature.

-

Prepare a concentrated aqueous solution of lithium chloride.

-

Slowly add the lithium chloride solution to the sodium tetraphenylborate solution with constant stirring.

-

A white precipitate of this compound will form due to its lower solubility in water compared to sodium chloride.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with several portions of cold deionized water to remove any remaining sodium chloride.

-

Further wash the precipitate with a small amount of cold acetone to remove any organic impurities.

-

Finally, wash with diethyl ether to aid in drying.

-

Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid compounds. The choice of solvent is critical and should be determined empirically. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

General Procedure:

-

Solvent Selection: Test the solubility of a small amount of the impure this compound in various solvents (e.g., acetone, ethanol, water, or mixtures) at room temperature and upon heating.

-

Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the impure solid until it completely dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form. The cooling can be further slowed by insulating the flask.

-

Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Application in Drug Analysis: Precipitation of Alkaloids

This compound can be used for the gravimetric determination of certain nitrogen-containing organic bases, such as alkaloids, which form insoluble precipitates with the tetraphenylborate anion.

Example: Gravimetric Determination of Quinine (B1679958)

Materials:

-

Quinine sulfate (B86663)

-

This compound solution (e.g., 0.02 M, aqueous)

-

Dilute sulfuric acid (e.g., 0.1 M)

-

Deionized water

-

Sintered glass crucible (G4 porosity)

Procedure:

-

Accurately weigh a sample of quinine sulfate and dissolve it in a known volume of dilute sulfuric acid to ensure complete protonation of the quinine molecule.

-

Slowly add a slight excess of the this compound solution to the quinine solution with constant stirring.

-

A white precipitate of quinine tetraphenylborate will form.

-

Digest the precipitate by gently warming the mixture for a short period (e.g., 30 minutes at 60 °C) to encourage the formation of larger, more easily filterable particles.

-

Allow the mixture to cool to room temperature.

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with several small portions of cold deionized water.

-

Dry the crucible containing the precipitate to a constant weight in an oven at a suitable temperature (e.g., 105 °C).

-

Calculate the mass of the quinine tetraphenylborate precipitate and, using its molar mass, determine the amount of quinine in the original sample.

Application in Ion-Selective Electrodes (ISEs)

While this compound itself is not typically the ionophore in a lithium-selective electrode, the tetraphenylborate anion is a common component in the membranes of various ISEs, acting as a lipophilic anion excluder. This example outlines the general fabrication of a PVC membrane-based ISE, which can be adapted for various drug analyses where a suitable ionophore is available.

Materials:

-

High molecular weight PVC

-

Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)

-

Ionophore (specific to the target drug)

-

This compound (as an additive)

-

Tetrahydrofuran (THF)

-

Glass rings for casting

-

Ag/AgCl internal reference electrode

-

Internal filling solution (containing a known concentration of the target ion and chloride)

Procedure:

-

Membrane Cocktail Preparation: In a small glass vial, dissolve PVC, the plasticizer, the specific ionophore, and a small amount of this compound in THF. The typical ratio of components (by weight) is approximately 33% PVC, 66% plasticizer, and 1% ionophore, with a small molar percentage of the tetraphenylborate relative to the ionophore.

-

Membrane Casting: Pour the homogeneous membrane cocktail into a glass ring placed on a clean, flat glass plate.

-

Solvent Evaporation: Allow the THF to evaporate slowly over 24-48 hours in a dust-free environment.

-

Electrode Assembly: Cut a small disc from the resulting PVC membrane and mount it onto the end of a PVC electrode body.

-

Internal Filling: Fill the electrode body with the internal filling solution and insert the Ag/AgCl internal reference electrode.

-

Conditioning: Condition the assembled electrode by soaking it in a solution of the target ion (e.g., 0.01 M) for several hours before use.

Chemical Reactivity and Stability

-

Thermal Decomposition: this compound decomposes at high temperatures. The decomposition of metal tetraphenylborates can produce a variety of products, including benzene (B151609) and biphenyl.

-

Reactivity with Acids: The tetraphenylborate anion is susceptible to protonolysis in the presence of strong acids, leading to the formation of triphenylborane (B1294497) and benzene.[3]

-

Stability: this compound is stable under normal storage conditions but should be protected from moisture, especially in its adduct form.[2] It is incompatible with strong oxidizing agents.

Signaling Pathways Relevant to Drug Development

For professionals in drug development, understanding the broader context of lithium's biological activity is crucial. Lithium ions are known to modulate several intracellular signaling pathways, which is the basis for their therapeutic effects in mood disorders.

This diagram illustrates some of the primary targets of lithium ions within a cell. Lithium is known to inhibit Glycogen Synthase Kinase-3 (GSK-3), which in turn affects downstream targets like β-catenin, leading to changes in gene expression related to neuroprotection and synaptic plasticity.[4][5] It also inhibits inositol monophosphatase, affecting the recycling of inositol and the phosphoinositide signaling pathway.[5] Furthermore, lithium can activate transcription factors such as CREB, leading to increased expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[6]

Safety and Handling

This compound and its adducts should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. If significant dust is generated, use a respirator.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The tris(1,2-dimethoxyethane) adduct is moisture-sensitive and should be stored accordingly.[2]

-

Incompatibilities: Avoid strong oxidizing agents.

This guide provides a foundational understanding of the physical and chemical properties of this compound for its effective and safe use in research and development. For more specific applications and safety protocols, always refer to the relevant Safety Data Sheet (SDS) and peer-reviewed literature.

References

- 1. This compound(1-) CAS#: 14485-20-2 [m.chemicalbook.com]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. This compound(1-) | CAS#:14485-20-2 | Chemsrc [chemsrc.com]

- 4. Intracellular signaling pathways activated by lithium orotate [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Insights into Lithium's Mechanism of Action: Neurotrophic and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

lithium tetraphenylborate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Lithium Tetraphenylborate (B1193919) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of lithium tetraphenylborate (Li[B(C₆H₅)₄]) in organic solvents. Due to the scattered nature of specific quantitative data in readily available literature, this document focuses on providing a strong theoretical background, a comprehensive protocol for experimental solubility determination, and logical workflows where the solubility of this compound is a critical parameter.

Introduction to this compound

This compound, Li[B(C₆H₅)₄], is an inorganic salt consisting of a lithium cation (Li⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻). The anion's structure, featuring a central boron atom bonded to four phenyl rings, makes it large, bulky, and lipophilic. This characteristic is key to the solubility properties of its salts. While the first synthesis of this compound was reported in 1947, it and its sodium analogue (Na[B(C₆H₅)₄]) quickly gained attention.[1] Generally, the tetraphenylborate anion imparts good solubility in nonpolar organic solvents to its salts, a property leveraged frequently in organometallic and coordination chemistry.[2]

Solubility Data in Organic Solvents

A comprehensive search of scientific databases and chemical literature did not yield a consolidated set of quantitative solubility data for this compound across a wide range of common organic solvents. This indicates a data gap in the existing literature, requiring researchers to determine solubility experimentally for their specific applications.

The table below is provided as a template for researchers to populate with their own experimentally determined data. For context, related salts like sodium tetraphenylborate are known to be soluble in organic solvents such as ethanol (B145695) and acetone.[2][3]

| Solvent | Chemical Formula | Dielectric Constant (Approx. at 20°C) | Quantitative Solubility of Li[B(C₆H₅)₄] |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Data not readily available |

| Acetonitrile (MeCN) | CH₃CN | 37.5 | Data not readily available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | Data not readily available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Data not readily available |

| Acetone | C₃H₆O | 20.7 | Data not readily available |

| Methanol (MeOH) | CH₃OH | 32.7 | Data not readily available |

| Ethanol (EtOH) | C₂H₅OH | 24.5 | Data not readily available |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data not readily available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the equilibrium saturation method followed by gravimetric analysis. This method is robust and widely applicable.[4][5]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (anhydrous)

-

High-purity organic solvent of choice

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Calibrated thermometer or thermocouple

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Analytical balance (readable to 0.1 mg)

-

Inert atmosphere glovebox or Schlenk line (recommended due to the hygroscopic nature of many anhydrous salts and solvents)

-

Vials with sealed caps

-

Pipettes

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. "Excess" means enough solid should remain undissolved at the bottom of the vial after equilibrium is reached.

-

Place the sealed vial in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 20-24 hours is recommended, though preliminary experiments of 24, 48, and 72 hours can confirm the necessary equilibration time.[4][5]

-

-

Sample Extraction:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely. This step should be performed while maintaining the constant temperature.

-

Carefully draw a precise volume (e.g., 1.00 mL or 5.00 mL) of the clear supernatant liquid using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the extracted liquid through a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any fine, suspended solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the vial containing the filtered supernatant.

-

Gently evaporate the solvent from the vial. This can be done in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature sufficient to remove the solvent without decomposing the salt.

-

Once all solvent is removed, place the vial in a drying oven (e.g., at 60-80 °C) for several hours to ensure all residual solvent is gone.

-

Transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried this compound residue on the analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty vial from the final mass to determine the mass of the dissolved this compound.

-

Calculate the solubility in the desired units (e.g., g/100 mL, g/kg of solvent, or mol/L).

-

Visualization of Key Workflows

The following diagrams illustrate logical and experimental workflows where the solubility of this compound is a central consideration.

Caption: A flowchart of the gravimetric method for solubility measurement.

Caption: Use of Li[B(C₆H₅)₄] solubility for salt metathesis reactions.

This workflow highlights a common application in coordination chemistry where the high solubility of the tetraphenylborate salt in organic media drives the reaction by precipitating a less soluble inorganic salt like lithium chloride.[2]

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 3. eichrom.com [eichrom.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Decomposition Behavior of Lithium Tetraphenylborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium tetraphenylborate (B1193919) (LiBPh₄) is a compound of interest in various fields, including organic synthesis and polymer chemistry. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, application, and the development of novel materials. This technical guide provides a comprehensive overview of the postulated thermal decomposition behavior of lithium tetraphenylborate. Due to a scarcity of specific experimental data in publicly available literature for unsolvated this compound, this guide draws upon the known behavior of analogous alkali metal and alkaline earth metal tetraphenylborates, alongside fundamental principles of thermal analysis. It outlines the expected decomposition mechanisms, key decomposition products, and the standard experimental protocols for a thorough investigation. This document serves as a foundational resource for researchers initiating studies on the thermal properties of this compound.

Introduction

The tetraphenylborate anion, [B(C₆H₅)₄]⁻, is a bulky, weakly coordinating anion that imparts unique solubility and stability characteristics to its salts. While the thermal behavior of several tetraphenylborate salts, notably sodium tetraphenylborate, has been investigated, a detailed thermal analysis of this compound is not extensively documented. The smaller ionic radius and higher charge density of the lithium cation are expected to influence the thermal stability of the salt compared to its heavier alkali metal counterparts. This guide postulates the thermal decomposition pathway and provides the necessary experimental framework to validate these hypotheses.

Postulated Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is anticipated to proceed through the cleavage of the boron-carbon bonds within the tetraphenylborate anion. The decomposition is likely to be a multi-stage process.

Initial Decomposition: The initial step is the endothermic decomposition of the salt, leading to the formation of lithium phenylborates and volatile organic compounds.

Secondary Decomposition and Rearrangement: At higher temperatures, further decomposition and rearrangement reactions are expected, potentially leading to the formation of more stable inorganic residues and a variety of hydrocarbon products.

The overall decomposition can be influenced by factors such as the heating rate and the composition of the atmosphere (inert vs. oxidative).

Caption: Postulated decomposition pathway of LiBPh₄.

Experimental Protocols

A comprehensive thermal analysis of this compound would involve a suite of thermoanalytical and spectrometric techniques to elucidate its decomposition profile, identify the evolved gaseous products, and characterize the solid residues.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Methodology:

-

Instrument: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely ground this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically high-purity nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collected: The instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A controlled inert atmosphere (e.g., nitrogen or argon) is maintained in the DSC cell.

-

Heating Program: The sample and reference are subjected to the same heating program as in the TGA analysis.

-

Data Collected: The instrument measures the difference in heat flow between the sample and the reference. The resulting DSC curve reveals endothermic (heat-absorbing) and exothermic (heat-releasing) events. The peak temperatures and the enthalpy changes (ΔH) for each event are determined.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

Hyphenated Technique: The outlet of the TGA is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed separation and identification of complex mixtures of volatile products.

-

TGA-MS/FTIR: As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis. The MS provides mass-to-charge ratio information of the evolved species, while the FTIR provides information about their functional groups.

-

TGA-GC-MS: For a more detailed analysis, the evolved gases can be collected at specific temperature intervals and injected into a GC-MS for separation and identification of individual components.

Caption: Integrated workflow for thermal analysis.

Postulated Quantitative Data

The following tables present the expected types of quantitative data that would be obtained from TGA and DSC analyses of this compound. The values are hypothetical and serve as a template for data presentation.

Table 1: Illustrative TGA Data for this compound in an Inert Atmosphere

| Decomposition Stage | Temperature Range (°C) | Onset Temperature (°C) | Peak Temperature (DTG) (°C) | Mass Loss (%) |

| 1 | 250 - 400 | ~280 | ~350 | ~30 - 40 |

| 2 | 400 - 600 | ~420 | ~510 | ~20 - 30 |

| 3 | > 600 | - | - | ~5 - 10 |

Table 2: Illustrative DSC Data for this compound in an Inert Atmosphere

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Event Type |

| Melting (if any) | 200 - 250 | ~230 | Endothermic | Phase Change |

| Decomposition 1 | 250 - 400 | ~360 | Endothermic | Decomposition |

| Decomposition 2 | 400 - 600 | ~520 | Exo/Endothermic | Decomposition |

Influence of Cation Size on Thermal Stability

The thermal stability of alkali metal tetraphenylborates is expected to be influenced by the polarizing power of the cation. A smaller cation with a higher charge density (like Li⁺) can polarize the large tetraphenylborate anion more effectively, potentially weakening the B-C bonds and leading to a lower decomposition temperature compared to salts with larger cations (Na⁺, K⁺, etc.).

Caption: Cation size and its effect on thermal stability.

Conclusion

While specific experimental data on the thermal decomposition of this compound remains a gap in the scientific literature, a systematic investigation using the experimental protocols outlined in this guide can provide valuable insights. Based on the behavior of analogous compounds, a multi-stage decomposition process is anticipated, initiated by the thermal cleavage of the B-C bonds in the tetraphenylborate anion. The resulting decomposition products are expected to include a mixture of volatile aromatic compounds and a solid residue of lithium borates and carbonaceous material. The elucidation of the precise decomposition pathway and kinetics will be invaluable for the informed application of this compound in various scientific and industrial domains.

Spectroscopic Analysis of Lithium Tetraphenylborate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of lithium tetraphenylborate (B1193919), focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document details the characteristic spectral data, experimental protocols for sample analysis, and the logical workflow for the characterization of this significant organometallic compound.

Introduction to Lithium Tetraphenylborate

This compound, LiB(C₆H₅)₄, is an organoboron salt consisting of a lithium cation (Li⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻). The large, sterically hindered, and chemically robust nature of the tetraphenylborate anion makes it a weakly coordinating anion, a property that is highly valuable in coordination chemistry, catalysis, and as a precipitating agent. Accurate spectroscopic characterization is crucial for verifying its purity, understanding its structure, and studying its interactions in various chemical environments. This guide focuses on the primary spectroscopic techniques used for its analysis: NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, boron, and lithium nuclei within the molecule. Due to the ionic nature of the compound, the NMR spectra are primarily dictated by the tetraphenylborate anion, although the lithium cation can be observed directly through ⁷Li NMR and may subtly influence the anion's chemical environment, particularly in the solid state through cation-π interactions.[1][2][3][4]

Quantitative NMR Data

The following tables summarize the expected chemical shifts for this compound in common deuterated solvents. Data for the tetraphenylborate anion are often reported for the sodium salt, which serves as a very close approximation for the lithium analogue in solution.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Tetraphenylborate Anion

| Nucleus | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in Acetone-d₆ (ppm) | Description |

| ¹H NMR | ~7.20 (m, 8H) | ~7.35 (m, 8H) | ortho-Protons of phenyl rings |

| ~6.95 (m, 8H) | ~7.00 (m, 8H) | meta-Protons of phenyl rings | |

| ~6.80 (m, 4H) | ~6.85 (m, 4H) | para-Protons of phenyl rings | |

| ¹³C NMR | ~164.0 (q, ¹JBC ≈ 49 Hz) | ~164.5 (q, ¹JBC ≈ 49 Hz) | ipso-Carbon (C-B) |

| ~136.0 | ~136.5 | ortho-Carbons | |

| ~125.5 | ~126.0 | meta-Carbons | |

| ~121.5 | ~122.0 | para-Carbons |

Note: The ipso-carbon signal appears as a quartet due to coupling with the ¹¹B nucleus (I=3/2).

Table 2: ¹¹B and ⁷Li NMR Spectroscopic Data

| Nucleus | Typical Chemical Shift (δ) (ppm) | Reference Standard | Notes |

| ¹¹B NMR | -6.0 to -7.0[5] | BF₃·OEt₂ | The chemical shift shows minor dependence on the cation and solvent.[5] For sodium tetraphenylborate in acetone-d₆, a shift of -6.73 ppm has been reported.[6] |

| ⁷Li NMR | -1.0 to 1.0 | 1M LiCl in D₂O | The chemical shift is sensitive to the solvent and coordination environment. For some organolithium compounds, shifts around 0.5 ppm are observed.[7] |

Experimental Protocol for NMR Analysis (Air-Sensitive)

This compound is hygroscopic and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

1. Sample Preparation in a Glovebox: a. Inside a glovebox, weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Using a pipette, add ~0.6-0.7 mL of a suitable dry, degassed deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). c. Cap the NMR tube securely. d. For enhanced safety and to maintain an inert atmosphere, the cap can be further sealed with Parafilm or PTFE tape.[8] e. Remove the sealed tube from the glovebox for analysis.

2. Sample Preparation using a Schlenk Line (for J. Young's NMR Tube): a. Place the solid this compound into a Schlenk flask. b. Attach a J. Young's NMR tube to a Schlenk line via an adapter and evacuate and backfill with inert gas at least three times.[9] c. Transfer dry, degassed deuterated solvent into the Schlenk flask via cannula or a gas-tight syringe to dissolve the sample.[8] d. Under a positive pressure of inert gas, transfer the solution from the flask to the J. Young's NMR tube using a syringe or cannula.[9] e. Seal the J. Young's tap, and detach the tube from the line for analysis.

3. NMR Spectrometer Setup: a. Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity. b. ¹H NMR: Acquire a standard one-pulse proton spectrum. A typical experiment uses a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. c. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. A spectral width of ~200-250 ppm is appropriate. d. ¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. Use a spectral width of at least 200 ppm, centered around 0 ppm. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[10] The reference standard is typically external BF₃·OEt₂.[11] e. ⁷Li NMR: Acquire a proton-decoupled ⁷Li spectrum. The chemical shift range is narrow, so a spectral width of ~30-50 ppm is sufficient.[12] An external reference of 1M LiCl in D₂O is commonly used.[13]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the chemical bonds within a molecule. For this compound, the IR spectrum is dominated by the vibrations of the C-H and C-C bonds of the phenyl rings and the B-C bonds of the tetraphenylborate anion.

Quantitative IR Data

The following table lists the characteristic vibrational frequencies for the tetraphenylborate anion.

Table 3: Key IR Absorption Bands for Tetraphenylborate Anion

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching vibrations of the phenyl rings. |

| 1600 - 1575 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1500 - 1400 | C=C Stretch | Aromatic ring skeletal vibrations, often a sharp, strong band is observed around 1430-1480 cm⁻¹. |

| 1200 - 950 | C-H In-plane bend | In-plane bending of aromatic C-H bonds. |

| 950 - 650 | C-H Out-of-plane bend | Strong absorptions characteristic of monosubstituted benzene (B151609) rings. A very strong band is typically observed around 730-760 cm⁻¹. |

| ~710 and ~610 | Phenyl Ring Puckering | Out-of-plane ring deformations. |

Experimental Protocol for IR Analysis

1. Sample Preparation (Solid State): a. KBr Pellet Method: i. Gently grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[14] ii. Transfer the fine powder to a pellet press die. iii. Apply pressure using a hydraulic press to form a transparent or translucent pellet.[14] iv. Mount the pellet in the spectrometer's sample holder. b. Nujol Mull Method: i. Grind ~5-10 mg of the sample to a fine powder in a mortar. ii. Add a small drop of Nujol (mineral oil) and continue grinding to create a smooth, thick paste (mull).[15] iii. Spread a thin, even layer of the mull between two IR-transparent salt plates (e.g., KBr or NaCl). iv. Place the plates in the sample holder for analysis. A spectrum of Nujol should be run separately for background subtraction of C-H stretching and bending bands. c. Attenuated Total Reflectance (ATR) Method: i. Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[16] ii. Place a small amount of the solid powder directly onto the crystal. iii. Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.[16] iv. This method requires minimal sample preparation and is often the most convenient.

2. IR Spectrometer Setup: a. Background Scan: Before running the sample, acquire a background spectrum of the empty sample compartment (or with the clean salt plates/ATR crystal). This is crucial to subtract atmospheric (CO₂, H₂O) and accessory absorptions. b. Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. c. Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The logical workflow for a comprehensive spectroscopic characterization of this compound involves careful sample handling, sequential data acquisition across different techniques, and integrated data analysis to confirm the structure and purity.

This diagram illustrates the critical initial step of handling the air-sensitive compound under an inert atmosphere, followed by parallel sample preparation for NMR and IR spectroscopy. The subsequent data acquisition and analysis from both techniques converge to provide a definitive confirmation of the compound's chemical structure and purity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A multinuclear solid-state NMR study of alkali metal ions in tetraphenylborate salts, M[BPh4] (M = Na, K, Rb and Cs): what is the NMR signature of cation-pi interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 10. Boron NMR [chem.ch.huji.ac.il]

- 11. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (Li) Lithium NMR [chem.ch.huji.ac.il]

- 13. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to Single Crystal Growth Methods for Lithium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the established methodologies for growing high-quality single crystals of lithium tetraphenylborate (B1193919) (LiBPh₄). The successful cultivation of these crystals is crucial for detailed structural analysis via X-ray diffraction and for various applications in research and development. This document outlines the synthesis of the parent compound and details the most effective crystallization techniques, including slow evaporation from aqueous and organic solvents, slow cooling, and vapor diffusion. Experimental protocols are provided, along with quantitative data and visualizations to facilitate the replication and optimization of these methods in a laboratory setting.

Synthesis of Lithium Tetraphenylborate

The precursor for single crystal growth, this compound, is typically synthesized by the reaction of triphenylborane (B1294497) with phenyllithium (B1222949) in an appropriate solvent, such as purified tetrahydrofuran (B95107) (THF). This reaction yields the lithium salt of the tetraphenylborate anion.

A general synthetic approach involves the dropwise addition of a phenyllithium solution to a stirred solution of triphenylborane in THF at a reduced temperature to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure complete reaction. The resulting this compound can then be isolated and purified prior to crystallization experiments.

Single Crystal Growth Methodologies

The selection of an appropriate crystal growth method is contingent on the solubility of this compound in various solvents and the desired crystal size and quality. The following sections detail the most successful techniques.

Slow Evaporation

Slow evaporation is a straightforward and widely used technique for growing single crystals. It relies on the gradual removal of a solvent from a saturated or near-saturated solution, leading to a slow increase in the solute concentration and subsequent crystallization.

Experimental Protocol: Crystallization from Aqueous Solution

Colorless, block-shaped single crystals of a hydrated and THF-solvated form of this compound, specifically diaquabis(tetrahydrofuran)this compound (--INVALID-LINK--), have been successfully grown from aqueous solutions.[1][2]

-

Preparation of the Saturated Solution: Dissolve the synthesized this compound in a minimal amount of a tetrahydrofuran (THF)/water mixture to achieve a saturated or near-saturated solution at room temperature. Gentle warming can be employed to facilitate dissolution, followed by cooling to room temperature.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization Vessel: Transfer the filtered solution to a clean crystallization vessel, such as a small beaker or vial. The vessel should have a wide enough opening to allow for slow solvent evaporation.

-

Evaporation Control: Cover the vessel with parafilm or aluminum foil and puncture a few small holes with a needle. The number and size of the holes will control the rate of evaporation; a slower rate generally yields larger and higher-quality crystals.

-

Incubation: Place the vessel in a vibration-free and temperature-stable environment. Monitor the vessel periodically for crystal growth. The process may take several days to weeks.

-

Crystal Harvesting: Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a spatula or forceps. Wash the crystals with a small amount of a solvent in which this compound is sparingly soluble to remove any residual mother liquor, and then allow them to air dry.

Table 1: Summary of Slow Evaporation Method for --INVALID-LINK--

| Parameter | Description |

| Solvent System | Tetrahydrofuran (THF) / Water |

| Temperature | Room Temperature |

| Vessel | Small beaker or vial |

| Evaporation Control | Perforated parafilm or aluminum foil |

| Typical Crystal Habit | Colorless blocks[1][2] |

Slow Cooling

The slow cooling method is predicated on the principle that the solubility of many compounds decreases with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, inducing crystallization.

Experimental Protocol:

-

Solvent Selection: Choose a solvent or solvent mixture in which this compound exhibits a significant temperature-dependent solubility. Ethers such as diethyl ether and tetrahydrofuran (THF) are potential candidates.[3]

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent). Ensure all the solute has dissolved.

-

Filtration: While hot, filter the solution to remove any impurities.

-

Cooling: Place the vessel containing the hot, saturated solution in an insulated container (e.g., a Dewar flask filled with a hot liquid or a programmable cooling bath) to ensure a slow and controlled cooling rate. A rate of a few degrees Celsius per hour is often effective.

-

Crystal Formation and Harvesting: As the solution cools, crystals will form. Once the solution has reached the final temperature (e.g., room temperature or below), the crystals can be harvested as described in the slow evaporation method.

Vapor Diffusion

Vapor diffusion is a highly effective technique for growing high-quality single crystals from small amounts of material. It involves the slow diffusion of a vapor of a miscible "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, which gradually reduces the solubility and induces crystallization.

Experimental Protocol:

-

Apparatus Setup: Place a small, open vial containing a concentrated solution of this compound inside a larger, sealed container (e.g., a beaker or jar). The larger container should contain a small amount of the volatile anti-solvent.

-

Solvent and Anti-Solvent Selection: The solvent for this compound should be less volatile than the anti-solvent. Common solvent/anti-solvent pairs for organometallic compounds are listed in Table 2.

-

Diffusion and Crystallization: Seal the outer container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, causing the solubility of the this compound to decrease and crystals to form over time.

-

Crystal Harvesting: Once suitable crystals are observed, carefully open the container and retrieve the inner vial. The crystals can then be harvested.

Table 2: Potential Solvent/Anti-Solvent Pairs for Vapor Diffusion of this compound

| Solvent (for LiBPh₄) | Anti-Solvent (Volatile) |

| Tetrahydrofuran (THF) | Hexane, Cyclohexane |

| Dichloromethane | Pentane, Hexane |

| Acetone | Diethyl ether |

| Acetonitrile | Diethyl ether |

| Methanol | Diethyl ether, Hexane |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described single crystal growth methods.

Caption: Workflow for the slow evaporation method.

Caption: Workflow for the slow cooling method.

Caption: Workflow for the vapor diffusion method.

Conclusion

The successful growth of single crystals of this compound is achievable through several well-established techniques. The slow evaporation of an aqueous THF solution has been demonstrated to yield high-quality crystals of a solvated form. For the anhydrous compound, slow cooling and vapor diffusion from organic solvents are promising methods. The provided protocols and data serve as a starting point for researchers to develop and optimize their crystallization experiments. Careful control of parameters such as solvent choice, saturation level, temperature, and evaporation or diffusion rate is paramount to obtaining single crystals suitable for detailed structural and physicochemical characterization.

References

Quantum Mechanical Insights into the Tetraphenylborate Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetraphenylborate (B1193919) anion, [B(C₆H₅)₄]⁻, is a weakly coordinating anion of significant interest in analytical chemistry, organometallic synthesis, and drug delivery systems. Its bulky, non-polar nature and delocalized negative charge contribute to its unique properties. A thorough understanding of its electronic structure and geometry is crucial for predicting its behavior and designing novel applications. This technical guide provides a comprehensive overview of the quantum mechanical calculations performed on the tetraphenylborate anion, summarizing key theoretical data and comparing it with available experimental results. Methodologies for both computational studies and experimental characterization are detailed to provide a practical resource for researchers in the field.

Introduction

The tetraphenylborate anion consists of a central boron atom tetrahedrally bonded to four phenyl groups. This arrangement results in a highly symmetric and stable structure with a delocalized negative charge distributed across the phenyl rings.[1] Quantum mechanical calculations, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the detailed electronic and geometric properties of such complex ions. This guide will delve into the computational approaches used to model the tetraphenylborate anion, presenting data on its optimized geometry, vibrational frequencies, and electronic properties. Furthermore, it will provide relevant experimental data for comparison and validation of the theoretical models.

Computational Methodologies

A variety of quantum chemical methods and basis sets can be employed to study the tetraphenylborate anion. The choice of method impacts the accuracy and computational cost of the calculations.

Workflow for Quantum Mechanical Calculations:

A typical workflow for performing quantum mechanical calculations on the tetraphenylborate anion is illustrated below. This process generally involves geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it is a true minimum and to obtain vibrational data. Subsequently, electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential can be calculated.

Figure 1: General workflow for performing DFT calculations.

Commonly Used Functionals and Basis Sets:

-

Functionals: B3LYP, PBE0, M06-2X

-

Basis Sets: 6-31G*, 6-311G(d,p), 6-311+G(d,p), def2-SVP, def2-TZVP

The choice of functional and basis set represents a trade-off between computational cost and accuracy. For instance, B3LYP is a widely used hybrid functional that often provides a good balance, while double-hybrid functionals or methods with larger basis sets may offer higher accuracy at a greater computational expense.

Calculated and Experimental Data

Optimized Geometry

The geometry of the tetraphenylborate anion has been optimized using various levels of theory. The most frequently reported method is B3LYP with the 6-311G(d,p) basis set.[2] The anion exhibits a tetrahedral arrangement around the central boron atom.

Table 1: Selected Optimized Geometrical Parameters for the Tetraphenylborate Anion

| Parameter | B3LYP/6-311G(d,p) | Experimental (X-ray) |

| Bond Lengths (Å) | ||

| B-C | Data not available in tabular format | ~1.64 |

| C-C (aromatic) | Data not available in tabular format | ~1.39 |

| **Bond Angles (°) ** | ||

| C-B-C | Data not available in tabular format | ~109.5 |

| Dihedral Angles (°) | ||

| C-B-C-C | Data not available in tabular format |

Vibrational Frequencies

Vibrational frequency calculations are crucial for confirming that an optimized geometry corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and for predicting infrared (IR) and Raman spectra.

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the Tetraphenylborate Anion

| Vibrational Mode | Calculated (DFT) | Experimental (IR) | Experimental (Raman) |

| Phenyl ring modes | Data not available in tabular format | ~3055, 1616, 1437 | Data not available in tabular format |

| B-C stretching | Data not available in tabular format | ~931 | Data not available in tabular format |

| Phenyl ring out-of-plane bending | Data not available in tabular format | ~756 | Data not available in tabular format |

Electronic Properties

The electronic properties of the tetraphenylborate anion, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its reactivity and electronic stability. The HOMO-LUMO gap is a key parameter that correlates with the chemical reactivity of a molecule.

Table 3: Calculated HOMO-LUMO Energies and Gap for the Tetraphenylborate Anion

| Functional/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| B3LYP/6-311G(d,p) | Data not available in tabular format | Data not available in tabular format | Data not available in tabular format |

| PBE0/def2-TZVP | Data not available in tabular format | Data not available in tabular format | Data not available in tabular format |

| M06-2X/6-311+G(d,p) | Data not available in tabular format | Data not available in tabular format | Data not available in tabular format |

Molecular Electrostatic Potential (MEP):

The molecular electrostatic potential (MEP) map illustrates the charge distribution on the surface of the molecule and is a useful tool for predicting sites of electrophilic and nucleophilic attack. For the tetraphenylborate anion, the MEP is expected to show a negative potential distributed over the phenyl rings, with the most negative regions likely located on the ortho and para positions of the phenyl groups due to resonance effects. The central boron atom is sterically shielded by the bulky phenyl groups.

Experimental Protocols

Synthesis of Sodium Tetraphenylborate

A common method for the synthesis of sodium tetraphenylborate involves the reaction of a Grignard reagent with sodium tetrafluoroborate (B81430).

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene (B47551) in anhydrous diethyl ether.

-

In a separate flask, dissolve sodium tetrafluoroborate in a suitable solvent, such as diethylene glycol dimethyl ether.

-

Slowly add the Grignard reagent to the sodium tetrafluoroborate solution with vigorous stirring under a nitrogen atmosphere.

-

After the addition is complete, heat the reaction mixture to reflux for several hours.

-

Cool the mixture to room temperature and quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether to remove biphenyl (B1667301) byproduct.

-

The aqueous solution containing sodium tetraphenylborate can be used directly or the product can be precipitated by the addition of a saturated sodium chloride solution.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

Workflow for Spectroscopic Characterization:

Figure 2: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the tetraphenylborate salt (e.g., sodium tetraphenylborate) in a suitable deuterated solvent, such as DMSO-d₆.[4]

-

Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Expected Signals: The ¹H NMR spectrum is expected to show multiplets in the aromatic region (typically around 7.0-7.5 ppm). The ¹³C NMR spectrum will show signals for the different carbon atoms in the phenyl rings.

Infrared (IR) and Raman Spectroscopy:

-

Sample Preparation: For IR spectroscopy, the solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the solid sample can be analyzed directly.

-

Acquisition: Record the IR and Raman spectra over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Expected Bands: The spectra will be dominated by vibrations of the phenyl rings, including C-H stretching, C-C stretching, and various bending modes. The B-C stretching vibrations are also expected to be observed.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Sodium Tetraphenylborate in DMSO-d₆

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons | Multiplet, ~7.15-7.45[1] |

| ¹³C NMR | |

| Aromatic Carbons | Multiple signals in the aromatic region |

Note: Specific peak assignments for all unique protons and carbons require more detailed 2D NMR experiments and comparison with computational data. The provided ¹H NMR range is for a tetraphenylborate complex.[1]

Conclusion

References

The Phenyl Teton: A Technical Guide to the Discovery and History of Tetraphenylborate Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving applications of tetraphenylborate (B1193919) salts. From their initial synthesis to their contemporary use in analytical and synthetic chemistry, this document provides a comprehensive overview for professionals in research and drug development.

Discovery and Historical Context